molecular formula C11H13NO3 B1441043 3-Azetidinyl 4-methoxybenzoate CAS No. 1220021-08-8

3-Azetidinyl 4-methoxybenzoate

Cat. No. B1441043
CAS RN: 1220021-08-8
M. Wt: 207.23 g/mol
InChI Key: ATJHAYWYNJJBKK-UHFFFAOYSA-N
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Description

3-Azetidinyl 4-methoxybenzoate is a chemical compound with the molecular formula C11H13NO3 . It is primarily used for research purposes.


Synthesis Analysis

Azetidines, which include 3-Azetidinyl 4-methoxybenzoate, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Medicinal Chemistry

3-Azetidinyl 4-methoxybenzoate: plays a significant role in medicinal chemistry due to the unique properties of the azetidine ring. The ring strain and stability of azetidines make them valuable for synthesizing bioactive molecules. They are used as motifs in drug discovery, particularly for creating compounds with potential therapeutic applications .

Polymerization

In the field of polymerization, azetidines, including derivatives like 3-Azetidinyl 4-methoxybenzoate, are utilized as building blocks for polyamines through anionic and cationic ring-opening polymerization. This process results in polymers with applications ranging from antibacterial coatings to non-viral gene transfection .

Drug Discovery

Azetidines are considered privileged scaffolds in drug discovery. They offer a balance between stability and molecular rigidity, which is crucial for tuning pharmacological properties. Azetidinyl derivatives have been used to develop inhibitors for various enzymes and receptors, contributing to the discovery of new drugs .

Organic Synthesis

The azetidine ring’s reactivity, driven by ring strain, is exploited in organic synthesis for bond functionalization. Advances in the synthesis of azetidines include methods like ring contraction and C–H activation, which are essential for creating complex organic molecules .

Agrochemicals

While specific applications of 3-Azetidinyl 4-methoxybenzoate in agrochemicals are not directly cited, the structural analogs of azetidines are known to be used in the synthesis of compounds with potential use in agriculture. These compounds can serve as intermediates in developing new pesticides or herbicides .

Dyestuffs

Azetidines are important intermediates in the synthesis of dyestuffs. Their incorporation into dye molecules can enhance the properties of the dye, such as stability and color fastness. The azetidine ring can also influence the interaction of the dye with different substrates .

Antimicrobial Activity

Azetidinyl derivatives have been explored for their antimicrobial properties. Compounds synthesized from azetidines have shown promising activity against a range of bacteria and fungi, indicating their potential as new antimicrobial agents .

Chiral Templates

The azetidine ring is used as a chiral template in asymmetric synthesis. Its incorporation into molecules can induce chirality, which is a critical attribute for the synthesis of enantiomerically pure pharmaceuticals .

Safety and Hazards

The safety data sheets for similar compounds suggest that they should not be used for food, drug, pesticide, or biocidal product use . They also provide first-aid measures and fire-fighting measures .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are used as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

azetidin-3-yl 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)11(13)15-10-6-12-7-10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJHAYWYNJJBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306222
Record name 3-Azetidinyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220021-08-8
Record name 3-Azetidinyl 4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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